6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (FMOQ) is a quinolone derivative that has gained significant attention in recent years due to its potential applications in medicinal chemistry. This compound exhibits a broad spectrum of biological activities and has been extensively studied for its antimicrobial and anticancer properties.
Scientific Research Applications
Antibacterial Properties
One of the primary research applications of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its antibacterial activity. Studies have demonstrated that this compound, along with its derivatives, exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example, the 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline- 3-carboxylic acid variant has shown broad antibacterial properties in experimental infections (Goueffon et al., 1981). Similarly, other synthesized compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, have demonstrated significant antibacterial activities, surpassing even oxolinic acid in effectiveness against various bacteria (Koga et al., 1980).
Synthesis and Structural Modifications
Research in the field of synthetic chemistry has focused on creating various derivatives of this compound to enhance its antibacterial properties. This includes the synthesis of compounds like 1-(4-thiazolylmethyl)- and 7-(4-thiazolylmethyl)amino-substituted quinolones, which, despite not showing significant antibacterial activity, represent a crucial step in understanding the structure-activity relationship of these compounds (Zhang et al., 1991). Further studies have involved the synthesis of fluoroquinolone-based 4-thiazolidinones, exploring the antifungal and antibacterial activities of these novel compounds (Patel & Patel, 2010).
Application in Fluorescence and Labeling
A novel application of derivatives of this compound is in the field of biomedical analysis. For instance, 6-Methoxy-4-quinolone, an oxidation product derived from this compound, has been identified as a stable fluorophore with strong fluorescence in a wide pH range of aqueous media, making it a potential candidate for fluorescent labeling in biomedical research (Hirano et al., 2004).
Photodegradation Studies
Research has also been conducted on the photodegradation of fluoroquinolones like ciprofloxacin, a derivative of this compound. This study provides insights into the stability and degradation pathways of these compounds under various environmental conditions, which is critical for their safe and effective use in medical applications (Mella et al., 2001).
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase . DNA-gyrase is an essential enzyme in bacteria, playing a critical role in DNA replication. By targeting this enzyme, the compound can inhibit bacterial growth and reproduction .
Mode of Action
This compound interacts with its target by binding to the DNA-gyrase, inhibiting its activity . This prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. As a result, the bacteria cannot replicate, leading to a halt in their growth .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA-gyrase, it disrupts the supercoiling process, which is necessary for the separation of DNA strands during replication . This disruption leads to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Similar compounds in the fluoroquinolone family are known for their good oral bioavailability and wide distribution in the body . They are also primarily excreted unchanged in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction . By preventing DNA replication, the compound effectively halts the proliferation of bacteria, leading to their eventual death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or drugs can potentially interact with it, affecting its efficacy .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that quinolones, the class of compounds to which it belongs, have the ability to inhibit bacterial DNA-gyrase . This enzyme is critical for bacterial DNA replication, and its inhibition can lead to the cessation of bacterial growth .
Cellular Effects
The cellular effects of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are not well-studied. Related compounds have been shown to have significant effects on cellular processes. For example, some quinolones can inhibit bacterial DNA-gyrase, leading to the cessation of bacterial growth .
Molecular Mechanism
It is known that quinolones, the class of compounds to which it belongs, act by inhibiting bacterial DNA-gyrase . This enzyme is critical for bacterial DNA replication, and its inhibition can lead to the cessation of bacterial growth .
Temporal Effects in Laboratory Settings
It is known that quinolones, the class of compounds to which it belongs, have a high level of antibacterial activity .
properties
IUPAC Name |
6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKICYNJXAWAGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.